Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate

Synthetic chemistry Medicinal chemistry Building block procurement

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2219409-02-4; MFCD31690353) is a heterocyclic building block of the imidazo[1,2-a]pyridine class, possessing the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol. The compound features a fused imidazole-pyridine bicyclic core substituted with a formyl group (–CHO) at the 8-position and a methyl ester (–COOCH3) at the 3-position—two orthogonally reactive handles within a single scaffold.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 2219409-02-4
Cat. No. B2851393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
CAS2219409-02-4
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=CC=C2C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3
InChIKeyNSPWIFZPAZBVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2219409-02-4): Structural Identity and Core Procurement Parameters


Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2219409-02-4; MFCD31690353) is a heterocyclic building block of the imidazo[1,2-a]pyridine class, possessing the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . The compound features a fused imidazole-pyridine bicyclic core substituted with a formyl group (–CHO) at the 8-position and a methyl ester (–COOCH3) at the 3-position—two orthogonally reactive handles within a single scaffold . The imidazo[1,2-a]pyridine nucleus is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs and one pyrazolopyridine-containing drug having reached the market . Commercially, the compound is supplied at standard purities of 95% (Bidepharm, Chemenu) and 98% (Leyan), with batch-specific QC documentation including NMR, HPLC, and GC available from major vendors .

Why Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Generic Imidazo[1,2-a]pyridines


Substituting methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate with a generic imidazo[1,2-a]pyridine analog is not chemically or practically equivalent because the compound bears two distinct, orthogonally addressable functional groups—the 8-formyl and the 3-methyl ester—on a single scaffold. The 8-formyl group is explicitly documented as a key synthetic handle: patent US4450164A teaches that 8-formylimidazo[1,2-a]pyridine derivatives can be reduced with sodium borohydride to yield 8-hydroxymethyl intermediates, which serve as precursors for etherification and further elaboration into pharmacologically active species [1]. The 3-methyl ester, meanwhile, anchors the compound within the imidazo[1,2-a]pyridine-3-carboxylate sub-family, which has produced anti-tubercular agents with MIC values ≤0.006 μM against Mycobacterium tuberculosis H37Rv—potency surpassing the clinical candidate PA-824 by nearly 10-fold [2]. Removing or relocating either functional group breaks both the documented synthetic pathway and the structure-activity relationships that make this substitution pattern valuable. Regioisomeric analogs such as methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate (CAS 1126636-89-2) or imidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3, lacking the 3-ester entirely) offer different reactivity vectors and cannot recapitulate the same downstream intermediates .

Quantitative Differentiation Evidence for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate Versus Closest Analogs


Dual Orthogonal Functional Handles: 8-Formyl + 3-Methyl Ester Versus Single-Function Analogs

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is distinguished from simpler imidazo[1,2-a]pyridine building blocks by the simultaneous presence of two chemically orthogonal functional groups: an electrophilic 8-formyl group capable of reduction (NaBH4 to hydroxymethyl), reductive amination, or Schiff base formation, and a 3-methyl ester enabling hydrolysis, amidation, or transesterification [1]. In contrast, imidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3) bears only the formyl handle with no ester functionality, while methyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 55365-10-1) bears only the ester with no formyl group . The dual-functionality enables divergent parallel synthesis from a single starting material, reducing the number of building blocks required in library construction.

Synthetic chemistry Medicinal chemistry Building block procurement

Documented Synthetic Tractability: Reduction to 8-Hydroxymethyl Intermediate Per Patent US4450164A

Patent US4450164A explicitly teaches that 8-formylimidazo[1,2-a]pyridine derivatives are reduced with sodium borohydride (NaBH4) to yield 8-hydroxymethyl derivatives, which then undergo etherification to produce biologically active compounds of formula I [1]. This reduction pathway is selective for the 8-formyl group; the 3-methyl ester remains intact under these mild conditions (NaBH4 typically does not reduce esters at ambient temperature), allowing sequential functionalization of the two handles without protecting group manipulations . The patent further teaches that 8-formylimidazo[1,2-a]pyridines react with arylamines or aralkylamines to form imine intermediates, providing an orthogonal functionalization route [1]. Regioisomeric formyl placement (e.g., formyl at position 3 or 5) would not access the same downstream intermediates defined in this patent.

Organic synthesis Intermediate derivatization Process chemistry

Predicted Physicochemical Profile: Moderate Lipophilicity (LogP ~1.2) Favorable for CNS Drug Discovery Relative to Higher-LogP Imidazopyridines

The predicted LogP of methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is approximately 1.2, indicating moderate lipophilicity . This value falls within the optimal CNS drug space (LogP 1-3) defined by Wager et al. and compares favorably to many substituted imidazo[1,2-a]pyridines that carry more lipophilic substituents. For reference, the unsubstituted imidazo[1,2-a]pyridine core has a reported LogP of 1.35 , while 3-(diphenylphosphino)imidazo[1,2-a]pyridine reaches LogP 4.82 . The introduction of the polar formyl and ester groups on the present compound reduces LogP relative to aryl-substituted analogs, potentially improving aqueous solubility and reducing non-specific protein binding. The molecular weight of 204.18 g/mol also complies with the ≤500 Da rule-of-five threshold.

Physicochemical properties Drug-likeness CNS drug discovery

Class-Level Pharmacological Validation: Imidazo[1,2-a]pyridine-3-carboxylate Scaffold Achieves Nanomolar Anti-TB and PI3Kα Inhibitory Potency

While methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate itself has not been directly profiled in published biological assays, the imidazo[1,2-a]pyridine-3-carboxylate scaffold class has demonstrated validated pharmacological activity across multiple targets. In anti-tubercular screening, five imidazo[1,2-a]pyridine-3-carboxamides exhibited MIC values ≤0.006 μM against Mycobacterium tuberculosis H37Rv, with compound 18 surpassing the clinical candidate PA-824 by nearly 10-fold in potency against drug-resistant strains [1]. In kinase inhibition, the imidazo[1,2-a]pyridine-3-carboxylate derivative HS-173 inhibits PI3Kα with an IC50 of 0.8 nM, while compound 13k from a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline series inhibits PI3Kα with an IC50 of 1.94 nM [2]. Additionally, 6,8-disubstituted imidazo[1,2-a]pyridines have been validated as CDK2 inhibitors with potent anti-proliferative activity against MCF-7 breast cancer cells in MTT assays . The presence of the 8-formyl group on the target compound provides a direct derivatization point to access these validated chemotypes.

Antitubercular Kinase inhibition Scaffold validation

Commercial Accessibility: Multi-Vendor Availability with Documented Batch QC Data

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is stocked by multiple international vendors including Bidepharm (China, catalog BD01339162, 95% purity, with NMR/HPLC/GC batch QC reports), Leyan (China, catalog 1981908, 98% purity), CymitQuimica (Spain, catalog 3D-UND40902), and CheMenu (catalog CM465878, 95%+), with inventory available in 50 mg, 100 mg, and bulk quantities . In contrast, the closely related acid analog 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 2225146-81-4) is available from fewer suppliers and at lower catalog prevalence . The ester form is preferred for direct use in amidation reactions and offers superior organic solubility compared to the carboxylic acid analog. Current pricing for 50 mg at 95% purity is approximately ¥3,748 (Bidepharm), with 100 mg at ¥5,588, positioning it as a mid-cost research building block .

Procurement Supply chain Quality assurance

Recommended Procurement and Application Scenarios for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate


Focused Kinase Inhibitor Library Synthesis via 8-Formyl Derivatization

Medicinal chemistry teams pursuing PI3Kα or CDK2 inhibitors can use this compound as a central building block. The 8-formyl group enables reductive amination or Schiff base formation to introduce amine-containing fragments, while the 3-methyl ester can be hydrolyzed to the carboxylic acid and coupled to diverse amines to generate carboxamide libraries. This approach mirrors the synthetic strategy that produced HS-173 (PI3Kα IC50 0.8 nM) and the 6,8-disubstituted CDK2 inhibitors from Patel et al. (2023) . The dual-handle architecture allows parallel library synthesis from a single starting material, reducing both procurement complexity and the number of synthetic steps.

Anti-Tubercular Lead Optimization Using the Imidazo[1,2-a]pyridine-3-carboxylate Pharmacophore

The imidazo[1,2-a]pyridine-3-carboxylate scaffold has produced the most potent anti-TB agents in its class, with MIC values ≤0.006 μM against replicating M. tuberculosis and 10-fold superiority over PA-824 against drug-resistant strains [1]. The 8-formyl variant provides a synthetic entry point for SAR exploration at the 8-position—a substitution site that has been underexplored in published anti-TB series. Researchers can reduce the 8-formyl to hydroxymethyl (per US4450164A) [2] and subsequently alkylate or acylate to probe steric and electronic effects on anti-mycobacterial potency.

CNS Drug Discovery Building Block with Favorable Predicted Physicochemical Properties

With a predicted LogP of 1.2 and molecular weight of 204.18 g/mol, this compound sits within the optimal property space for CNS drug candidates . The moderate lipophilicity, combined with the hydrogen-bond acceptor capacity of both the formyl oxygen and the pyridine/imidazole nitrogen atoms, supports the design of CNS-penetrant molecules targeting neurological kinases or adenosine receptors—the latter being a validated target for 8-substituted imidazo[1,2-a]pyridines as demonstrated by the 2,6-disubstituted-8-amino series with A2A receptor affinity [3]. Procurement of this building block enables direct incorporation into CNS-focused library design without the need for polarity adjustment at a later stage.

Process Chemistry Scale-Up Feasibility Assessment Using the Documented NaBH4 Reduction Pathway

The explicit teaching in US4450164A that 8-formylimidazo[1,2-a]pyridines are reduced with sodium borohydride to hydroxymethyl intermediates provides a validated, scalable transformation for process chemistry groups [2]. Sodium borohydride is an inexpensive, industrially accepted reducing agent, and the reaction conditions are mild and compatible with the 3-methyl ester, avoiding protecting group chemistry. This documented precedent reduces the technical risk associated with scale-up campaigns and supports the compound's selection for fragment-to-lead or hit-to-lead programs where multi-gram quantities may eventually be required.

Quote Request

Request a Quote for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.